2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene
Overview
Description
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27500 . It is also known by other names such as Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether . This compound is a polymer formed from the reaction of methyloxirane and oxirane with 3-prop-2-enoxyprop-1-ene.
Preparation Methods
The preparation of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene typically involves the polymerization of methyloxirane and oxirane with 3-prop-2-enoxyprop-1-ene. One common method is to react allyl alcohol with ether solvents containing acidic or basic catalysts . This reaction can be carried out under controlled temperature and pressure conditions to achieve the desired polymer.
Chemical Reactions Analysis
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may produce alcohols.
Scientific Research Applications
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: It can be used in the development of biocompatible materials for medical applications.
Medicine: This compound is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized as a surfactant, emulsifier, dispersant, thickener, adhesive, and lubricant.
Mechanism of Action
The mechanism of action of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene involves its interaction with molecular targets and pathways within the system it is applied to. For instance, as a surfactant, it reduces surface tension by aligning at the interface of two phases, such as oil and water. In biological systems, it may interact with cellular membranes or proteins, influencing their function and stability .
Comparison with Similar Compounds
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene can be compared with similar compounds such as:
2-methyloxirane;oxirane;1-prop-2-enoxybutane: This compound has a similar structure but differs in the length of the carbon chain attached to the oxirane ring.
Polyethylene-polypropylene glycol monoallyl ether: This compound is another polymer with similar functional groups but different polymerization patterns.
The uniqueness of this compound lies in its specific polymer structure and the combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDKJJTEDIXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C=CCOCC=C.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9041-33-2 | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.